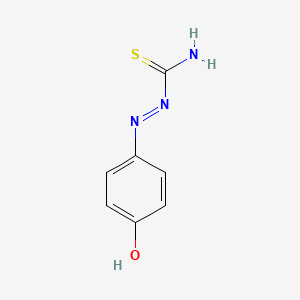

(4-Hydroxyphenyl)iminothiourea

Description

Structure

3D Structure

Properties

CAS No. |

67381-65-1 |

|---|---|

Molecular Formula |

C7H7N3OS |

Molecular Weight |

181.22 g/mol |

IUPAC Name |

(4-hydroxyphenyl)iminothiourea |

InChI |

InChI=1S/C7H7N3OS/c8-7(12)10-9-5-1-3-6(11)4-2-5/h1-4,11H,(H2,8,12) |

InChI Key |

YNRDWJDYBGDMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC(=S)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Pathways for Iminothiourea Derivatives

The synthesis of the iminothiourea core, particularly N-aryl substituted derivatives, can be approached through several condensation reactions. These methods often yield the more stable thiourea (B124793) tautomer, which exists in equilibrium with the iminothiourea form. The conversion to the guanidine (B92328) (iminothiourea) structure is a key step in many of these synthetic routes.

The formation of the central thiourea or iminothiourea structure is typically achieved through the reaction of an amine with a source of thiocarbonyl or a related electrophile. A common and efficient method involves the use of isothiocyanates. For instance, N-acyl thiourea derivatives are synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an isothiocyanate in situ. This intermediate then readily reacts with an amine via nucleophilic addition to form the thiourea backbone.

Another versatile approach is the reaction of amines with carbon disulfide in an aqueous medium, which provides a straightforward route to substituted thiourea derivatives organic-chemistry.org. Furthermore, thioureas can serve as precursors to guanidines (the iminothiourea tautomer) through desulfurization-guanylation reactions. This transformation can be promoted by various reagents, including metal salts like mercuric chloride or copper(II) chloride, or through photocatalytic methods lookchemmall.commdpi.comorganic-chemistry.org. For example, the conversion of various thioureas to their corresponding guanidines has been achieved using Ru(bpy)3Cl2 as a photocatalyst under visible light irradiation in a mixture of water and ethanol (B145695) at room temperature organic-chemistry.org.

Table 1: General Reactions for the Formation of the Thiourea/Iminothiourea Core

| Reaction Type | Reactants | Product | Notes |

| Isothiocyanate Addition | R-NCS + R'-NH2 | R-NH-C(=S)-NH-R' | A widely used and efficient method. |

| From Carbon Disulfide | R-NH2 + CS2 | R-NH-C(=S)-NH-R | Suitable for symmetrical and unsymmetrical thioureas. organic-chemistry.org |

| Guanylation of Thiourea | R-NH-C(=S)-NH-R' + Amine | R-N=C(NHR')-NH-R'' | Requires a desulfurizing agent or catalyst. lookchemmall.commdpi.comorganic-chemistry.org |

The introduction of the 4-hydroxyphenyl moiety onto the iminothiourea scaffold is typically achieved by using 4-aminophenol (B1666318) as a key starting material. This compound provides the necessary aromatic amine functionality for the condensation reactions described above.

One straightforward strategy is the reaction of 4-aminophenol with an appropriate isothiocyanate. For example, the reaction of 4-aminophenol with phenyl isothiocyanate in a suitable solvent would yield N-(4-hydroxyphenyl)-N'-phenylthiourea. To obtain the parent (4-Hydroxyphenyl)iminothiourea, a guanylation reaction of 4-aminophenol can be envisioned. This can be accomplished by reacting 4-aminophenol with a guanylating agent such as S-methylisothiourea.

Alternatively, S-alkylisothiuronium salts can be synthesized by the reaction of thiourea with ω-(4-hydroxyaryl)alkyl halides researchgate.net. Although this method introduces an alkyl spacer, it demonstrates a viable route for incorporating the 4-hydroxyphenyl group into an isothiourea structure.

Table 2: Synthetic Approaches for N-(4-Hydroxyphenyl)iminothiourea Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| 4-Aminophenol | R-NCS | N-(4-hydroxyphenyl)-N'-R-thiourea | Isothiocyanate Addition |

| 4-Aminophenol | S-Methylisothiourea | N-(4-hydroxyphenyl)guanidine | Guanylation |

| Thiourea | 4-Hydroxybenzyl halide | S-(4-Hydroxybenzyl)isothiuronium salt | S-Alkylation researchgate.net |

Derivatization Strategies and Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites, namely the nitrogen atoms of the thiourea/guanidine core and the phenolic hydroxyl group, allowing for a range of derivatization and functionalization reactions.

The nitrogen atoms of the thiourea or guanidine moiety can undergo various modifications, such as alkylation and acylation. The nucleophilicity of these nitrogens allows for reaction with electrophiles like alkyl halides or acyl chlorides. The degree and site of substitution can often be controlled by the reaction conditions and the nature of the substituents already present on the scaffold. For instance, the synthesis of N,N'-disubstituted guanidines can be achieved through a one-pot, three-step process involving N-chlorophthalimide, isocyanides, and amines rsc.org.

The phenolic hydroxyl group of the 4-hydroxyphenyl moiety is a versatile functional handle for further modifications. Standard phenolic reactions, such as O-alkylation (etherification) and O-acylation (esterification), can be readily applied. For example, etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base, while esterification can be carried out using an acyl chloride or an acid anhydride. These transformations can be used to modulate the physicochemical properties of the molecule, such as its solubility and lipophilicity. Copper-catalyzed O-arylation of phenols with aryl halides provides a method for the synthesis of diaryl ethers under mild conditions nih.gov.

The electronic nature of substituents on the aromatic ring can significantly influence the reactivity of the starting materials and the stability of intermediates, thereby affecting the yields and selectivity of the synthesis. In the context of synthesizing N-aryl guanidines, the basicity of the precursor aniline (B41778) is a critical factor. Electron-donating groups on the aromatic ring increase the nucleophilicity of the amino group, which can facilitate the guanylation reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity, potentially leading to lower reaction rates and yields.

Elucidation of Reaction Mechanisms in Synthesis

The formation of thiourea derivatives is governed by fundamental reaction mechanisms, primarily involving nucleophilic attack and condensation steps. Understanding these mechanistic pathways is crucial for optimizing reaction conditions and achieving desired product yields.

The synthesis of N-(4-hydroxyphenyl)thiourea from 4-aminophenol and an isothiocyanate serves as an illustrative example of the key mechanistic steps. The reaction proceeds through the nucleophilic addition of the amino group of 4-aminophenol to the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.comnih.gov

The nitrogen atom of the primary amine in 4-aminophenol possesses a lone pair of electrons, rendering it nucleophilic. The isothiocyanate group, with its electron-withdrawing sulfur and nitrogen atoms, creates an electron-deficient carbon center, which is susceptible to nucleophilic attack. The initial step involves the attack of the amine's nitrogen on this electrophilic carbon. organic-chemistry.org This results in the formation of a transient zwitterionic intermediate. Subsequent proton transfer, often facilitated by a second molecule of the amine acting as a base, leads to the final thiourea product. rsc.org This process is a classic example of a nucleophilic addition reaction.

A general representation of this mechanism is outlined below:

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of 4-aminophenol attacks the central carbon atom of the isothiocyanate. This breaks the pi bond between the carbon and nitrogen of the isothiocyanate, pushing the electrons onto the nitrogen atom.

Step 2: Proton Transfer A second molecule of 4-aminophenol can then deprotonate the nitrogen from the original amine and protonate the nitrogen of the original isothiocyanate, leading to the formation of the stable thiourea derivative.

| Reactant 1 | Reactant 2 | Key Mechanistic Step | Product |

| 4-Aminophenol | Isothiocyanate | Nucleophilic addition | N-(4-hydroxyphenyl)thiourea |

Catalysts play a significant role in the synthesis of thiourea derivatives by enhancing reaction rates and improving yields, often under milder conditions. Various types of catalysts have been explored for these transformations.

Thiourea and its derivatives can themselves act as organocatalysts. acs.org They can function as bifunctional catalysts, activating electrophiles (like aldehydes or isothiocyanates) through hydrogen bonding and simultaneously acting as a Brønsted base. acs.org For instance, in reactions involving isothiocyanates, the thiourea catalyst can activate the isothiocyanate through hydrogen bonding, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the amine. researchgate.net

Cinchona alkaloid-derived thioureas are another class of effective catalysts, particularly for asymmetric synthesis. These catalysts have been employed in various addition reactions, showcasing their ability to control stereochemistry. dovepress.com

Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have also been utilized to improve the efficiency of thiourea synthesis, especially in heterogeneous reaction systems. These catalysts facilitate the transfer of reactants between different phases, thereby increasing the reaction rate and yield. nih.gov For example, in the synthesis of acyl thiourea derivatives from acid chlorides and potassium thiocyanate, TBAB can enhance the reaction yield significantly. nih.gov

The following table summarizes the role of different catalysts in thiourea synthesis:

| Catalyst Type | Role in the Reaction | Example |

| Thiourea | Bifunctional catalyst (hydrogen bond donor and Brønsted base) | Activation of carbonyls and isothiocyanates acs.org |

| Cinchona Alkaloid-derived Thiourea | Asymmetric catalyst | Enantioselective addition reactions dovepress.com |

| Phase-Transfer Catalyst | Facilitates inter-phase reactant transfer | Tetra-n-butylammonium bromide (TBAB) in acyl thiourea synthesis nih.gov |

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Characteristics of (4-Hydroxyphenyl)iminothiourea and its Derivatives

The coordination behavior of this compound is dictated by the electronic and steric properties of its constituent functional groups. The molecule's ability to act as a ligand is rooted in the presence of multiple potential donor atoms, including nitrogen and sulfur in the iminothiourea moiety and oxygen in the hydroxyphenyl group.

This compound and its derivatives are capable of exhibiting various binding modes, acting as either monodentate or bidentate chelating ligands. In its most common bidentate coordination mode, the ligand forms a stable five- or six-membered chelate ring with a metal ion through the sulfur atom of the thiourea (B124793) group and a nitrogen atom from the imino group. This chelation enhances the thermodynamic stability of the resulting metal complex. The specific coordination is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The iminothiourea moiety (-C(=NH)-NH-C(=S)-) is central to the coordinating ability of the ligand. The presence of both "hard" nitrogen and "soft" sulfur donor atoms allows for coordination with a wide range of metal ions. The thione group (C=S) is a key binding site, with the sulfur atom readily coordinating to transition metal ions. The imino nitrogen also plays a crucial role in chelation, contributing to the formation of stable metallacycles. The delocalization of electrons within the iminothiourea backbone can influence the electron-donating ability of the ligand and, consequently, the properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as stable crystalline solids and their structures and properties elucidated through various analytical and spectroscopic techniques.

This compound and its analogues readily form complexes with a variety of first-row transition metal ions. researchgate.net Studies have reported the synthesis and characterization of complexes with iron(III), cobalt(II), nickel(II), and copper(II). researchgate.net The stoichiometry of these complexes is typically found to be 1:2 (metal:ligand), with the ligand acting as a bidentate chelator. researchgate.net The geometry around the central metal ion is influenced by the nature of the metal and the specific ligand used. For instance, square-planar or octahedral geometries are commonly observed for Ni(II) and Cu(II) complexes, while tetrahedral or octahedral arrangements are typical for Co(II) complexes. sbmu.ac.ir

Table 1: Examples of Transition Metal Complexes with this compound Derivatives

| Metal Ion | Proposed Geometry | Stoichiometry (Metal:Ligand) |

| Fe(III) | Octahedral | 1:2 |

| Co(II) | Octahedral | 1:2 |

| Ni(II) | Square-planar/Octahedral | 1:2 |

| Cu(II) | Square-planar | 1:2 |

The formation of metal-ligand bonds in complexes of this compound can be confirmed and studied using a range of spectroscopic techniques.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of ligand coordination. A noticeable shift in the vibrational frequencies of the C=S and C=N bonds in the ligand upon complexation indicates the involvement of the sulfur and nitrogen atoms in metal binding. mu-varna.bg For example, a downward shift in the ν(C=S) band and an upward or downward shift in the ν(C=N) band are characteristic of coordination through these groups. mu-varna.bg

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to probe the electronic transitions within the metal complexes. mu-varna.bg The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) bands. mu-varna.bg The position and intensity of these bands provide information about the geometry and electronic structure of the complex.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and confirming the stoichiometry of the metal complexes. The fragmentation pattern can also provide insights into the structure of the complex.

Magnetic Susceptibility: Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in the metal center and thus deducing the geometry of the complex. libretexts.org For example, a diamagnetic signal for a Ni(II) complex would suggest a square-planar geometry, whereas a paramagnetic signal would be consistent with a tetrahedral or octahedral geometry. libretexts.org The measured magnetic moments can be compared with theoretical spin-only values to further support the proposed structures. libretexts.org

Table 2: Key Spectroscopic Data for a Representative Metal Complex

| Technique | Ligand | Complex | Interpretation |

| FTIR (cm⁻¹) | |||

| ν(C=S) | ~750 | Shifted to lower frequency | Coordination via sulfur atom |

| ν(C=N) | ~1620 | Shifted | Coordination via imino nitrogen |

| UV-Vis (nm) | |||

| Intra-ligand | ~250, ~320 | Shifted | Ligand coordination |

| LMCT | ~400-600 | New bands appear | Charge transfer from ligand to metal |

| Magnetic Moment (B.M.) | - | Varies | Indicates number of unpaired electrons and geometry |

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

No specific X-ray diffraction data or other structural analyses for coordination compounds of this compound were found in the searched scientific literature. While the crystal structures of various other thiourea derivatives and their metal complexes have been reported, this specific information is not available for the compound . For instance, the crystal structure of a related but different compound, 1-{(E)-[4-(4-Hydroxyphenyl)butan-2-ylidene]amino}-3-phenylthiourea, has been described, highlighting a U-shaped conformation and supramolecular chains formed through hydrogen bonding nih.gov. However, this does not provide direct insight into the coordination behavior of this compound.

Applications of Metal Complexes in Chemical Systems

Catalytic Roles of Metal-Iminothiourea Complexes

There is no available research detailing the catalytic applications of metal complexes specifically derived from this compound. The catalytic activities of metal complexes with other thiourea-based ligands are documented in various contexts, but these findings cannot be directly extrapolated to the subject compound.

Exploration in Material Science Contexts

Similarly, a search for the applications of this compound metal complexes in material science yielded no specific results. The broader field of metal-thiourea complexes has been explored for various material applications, but literature specifically addressing the requested compound is absent.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can model various molecular properties with high accuracy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In a typical study, the geometry of (4-Hydroxyphenyl)iminothiourea would be optimized to find its most stable three-dimensional conformation (the lowest energy state). This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional with a basis set like 6-311++G(d,p) is commonly employed for such calculations. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. This method is instrumental in predicting spectroscopic properties, such as the UV-Visible absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). These calculations would help in understanding the electronic transitions, such as n → π* or π → π*, that are responsible for the molecule's interaction with light.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of these orbitals is key to understanding chemical reactivity and bonding.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity. FMO analysis would map the distribution of these orbitals across the this compound structure, indicating the most likely sites for nucleophilic and electrophilic attack.

Hypothetical Data Table for FMO Analysis This table is for illustrative purposes only, as specific data for this compound is unavailable.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge transfer from a filled donor orbital to an empty acceptor orbital. For this compound, NBO analysis would reveal the strength of bonds and the extent of electron sharing between the phenyl ring, the hydroxyl group, and the iminothiourea moiety, providing insights into the molecule's stability and resonance structures.

Hypothetical Data Table for NBO Analysis This table illustrates the type of data NBO analysis provides; specific values for the target compound are not available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(O) | e.g., σ(C-C) | Data Not Available |

| e.g., π(C=N) | e.g., π(C=S) | Data Not Available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. An MEP map for this compound would be invaluable for predicting its intermolecular interaction patterns, such as hydrogen bonding, and identifying the most reactive sites for various chemical reactions. The oxygen of the hydroxyl group and the sulfur of the thiourea (B124793) group would likely be depicted as regions of high negative potential.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. Organic molecules, particularly those with donor-π-acceptor frameworks, often exhibit significant NLO responses. Theoretical calculations, primarily using Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of novel compounds.

While specific experimental NLO data for this compound is not extensively documented, theoretical studies on analogous thiourea derivatives provide a strong basis for predicting its potential NLO activity. For instance, computational investigations on unsymmetrical acyl thiourea derivatives have revealed substantial third-order NLO polarizability. nih.govacs.org These studies calculate key parameters such as the static first hyperpolarizability (β₀) and the average third-order polarizability (γ), which are indicative of a molecule's NLO response.

The NLO properties of thiourea derivatives are largely attributed to intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting groups, facilitated by the π-conjugated system. In this compound, the hydroxyl group (-OH) acts as an electron donor, the phenyl ring serves as the π-bridge, and the iminothiourea moiety can act as an acceptor, creating a promising architecture for NLO activity.

DFT calculations at levels such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and compute the NLO parameters. acs.org The calculated values for related thiourea derivatives suggest that this compound could also possess significant NLO properties, making it a candidate for further experimental validation.

Table 1: Calculated Third-Order NLO Polarizability for Acyl Thiourea Derivatives

| Compound | Method/Basis Set | Average Static γ (x 10⁻³⁶ esu) | Reference |

| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | B3LYP/6-311++G(d,p) | 27.30 | nih.govacs.org |

| methyl 2-(3-benzoylthioureido)benzoate (MBTB) | B3LYP/6-311++G(d,p) | 102.91 | nih.govacs.org |

This table presents data for structurally related compounds to infer the potential NLO properties of this compound.

Computational Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms for the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Computational chemistry offers powerful tools to explore reaction pathways, transition states, and activation energies.

The synthesis of thiourea derivatives typically involves the reaction of an amine with an isothiocyanate. researchgate.netmdpi.com For this compound, a plausible synthetic route involves the reaction of 4-aminophenol (B1666318) with an appropriate isothiocyanate precursor.

Computational studies, again leveraging DFT, can model this reaction. By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. This involves locating the transition state structures and calculating the activation energy barriers. Such studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction rate and mechanism. For example, theoretical calculations can help to understand the nucleophilic attack of the amino group of 4-aminophenol on the carbon atom of the isothiocyanate group, followed by proton transfer steps to yield the final product.

Molecular Docking and Simulation Studies for Mechanistic Insights

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interaction between a ligand and its target protein at the molecular level. Molecular dynamics (MD) simulations can then be used to study the stability and dynamics of the ligand-protein complex over time.

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net These activities are often attributed to their ability to inhibit specific enzymes or receptors. Molecular docking studies on various thiourea derivatives have provided valuable insights into their mechanism of action.

For this compound, molecular docking could be employed to investigate its potential as an inhibitor for various biological targets. For instance, docking studies of thiourea derivatives against bacterial DNA gyrase have shown good binding affinities, suggesting a potential antibacterial mechanism. nih.gov Similarly, docking into the active sites of protein kinases involved in cancer has been explored for other thiourea analogs. researchgate.net

A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity (often expressed in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues can then be analyzed.

Table 2: Representative Molecular Docking Results for Thiourea Derivatives against Various Protein Targets

| Thiourea Derivative Class | Protein Target | Docking Score (kcal/mol) | Potential Application | Reference |

| Benzoylthiourea | PBP2a (MRSA) | < -5.75 | Antibacterial | fip.orgfip.org |

| Naproxen-thiourea | EGFR (Cancer) | - | Anticancer | researchgate.net |

| Iron (III) Complexes | NUDT5 (Breast Cancer) | - | Anticancer | nih.gov |

| General Thiourea | Acetylcholinesterase | - | Enzyme Inhibition | semanticscholar.org |

This table showcases the application of molecular docking to various thiourea derivatives to predict their biological activity, a technique directly applicable to this compound.

By performing similar in silico studies on this compound, researchers can generate hypotheses about its potential biological targets and mechanisms of action, thereby guiding experimental biological evaluations.

Mechanistic Studies of Biological Activity

Enzyme Inhibition Mechanisms

Thiourea (B124793) derivatives are recognized as a versatile class of enzyme inhibitors. acs.org The mechanism of inhibition often involves the interaction of the sulfur and nitrogen atoms of the thiourea group with metal ions in the enzyme's active site or through the formation of hydrogen bonds with key amino acid residues. nih.gov The nature of the substituent on the thiourea core significantly influences both the potency and the mechanism of inhibition. The 4-hydroxyphenyl group, in particular, can play a crucial role due to its structural similarity to natural substrates like L-tyrosine and its ability to form hydrogen bonds. nih.gov

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major focus in the development of agents for hyperpigmentation disorders. Thiourea-containing compounds have been identified as effective tyrosinase inhibitors. nih.gov

The inhibitory mechanism of phenylthiourea (B91264) derivatives against tyrosinase is often non-competitive, suggesting that the inhibitor binds to a site on the enzyme other than the substrate-binding site, or to the enzyme-substrate complex. nih.gov Kinetic studies of various thiourea-containing drugs have confirmed a non-competitive inhibition model. nih.gov The 4-hydroxyphenyl group is considered a favorable feature for tyrosinase inhibition, as it mimics the structure of L-tyrosine, the natural substrate of the enzyme, allowing it to access the long, narrow lipophilic gorge near the active site. nih.gov Studies on hydroxy-substituted derivatives have shown that the presence and position of hydroxyl groups on the phenyl ring are critical for inhibitory activity, with compounds bearing 2,4-dihydroxy substitutions exhibiting exceptionally potent, competitive inhibition. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Representative Thiourea Derivatives This table presents data for illustrative compounds from the thiourea class to demonstrate typical inhibitory activities, as specific kinetic data for N-(4-hydroxyphenyl)thiourea was not available in the reviewed literature.

| Compound/Derivative | IC₅₀ (µM) | Type of Inhibition | Source |

|---|---|---|---|

| Thioacetazone | 14 | Non-competitive | nih.gov |

| Ambazone | 15 | Non-competitive | nih.gov |

| 2,4-dihydroxy substituted cinnamic acid derivative of 2-[(4-acetylphenyl)amino]-2-oxoethyl | 0.0089 | Competitive | nih.gov |

| 4-hydroxy substituted cinnamic acid derivative of 2-[(4-acetylphenyl)amino]-2-oxoethyl | 8.26 | Mixed-type | nih.gov |

| Kojic Acid (Standard) | 16.69 | Competitive | nih.gov |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in regulating cholinergic neurotransmission by hydrolyzing acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Thiourea derivatives have been investigated as potential cholinesterase inhibitors. researchgate.net The mechanism often involves binding to the active site gorge of the enzyme. The presence of hydroxyl and methoxyl groups on the inhibitor molecule can influence its potential activity. mdpi.com

Table 2: Cholinesterase Inhibitory Activity of Representative Thiourea Analogues Data for structurally related inhibitors are shown to illustrate the potential activity of the thiourea scaffold, as specific data for N-(4-hydroxyphenyl)thiourea was not available.

| Compound Class/Derivative | Target Enzyme | IC₅₀ | Source |

|---|---|---|---|

| Benzenesulfonamide-thiourea derivative (1d) | AChE | 1.15 µM | researchgate.net |

| Benzenesulfonamide-thiourea derivative (1d) | BChE | 1.76 µM | researchgate.net |

| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 nM | nih.gov |

| 4-Hydroxyphenylacetic acid | AChE | 6.24 µmol/µmol AChE | nih.gov |

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. niscpr.res.innih.gov Its inhibition is important in agriculture to prevent nitrogen loss from urea-based fertilizers and in medicine to combat infections by urease-producing bacteria like Helicobacter pylori. niscpr.res.in Thiourea and its derivatives are well-established urease inhibitors. nih.govnih.gov

The inhibitory mechanism is believed to involve the interaction of the thiourea molecule with the two nickel ions in the urease active site, disrupting the catalytic machinery. rsc.org The presence of a hydroxyl group on the phenyl ring of thiourea derivatives generally tends to increase the inhibitory potency (i.e., lower the IC₅₀ value). acs.org Kinetic studies on various N,N'-disubstituted thioureas have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific substituents. nih.gov This indicates that these compounds can interfere with substrate binding, catalysis, or both.

Table 3: Urease Inhibitory Activity of N-Aryl Thiourea Derivatives This table includes data for representative N-aryl thiourea compounds to demonstrate the inhibitory potential of this class against urease.

| Compound/Derivative | IC₅₀ (µM) | Kinetic Mechanism | Source |

|---|---|---|---|

| Thiourea (Standard) | 21.2 | - | nih.gov |

| Tryptamine-thiourea derivative (ortho-methylphenyl) | 11.4 ± 0.4 | Non-competitive | nih.gov |

| Tryptamine-thiourea derivative (para-chlorophenyl) | 13.7 ± 0.9 | Non-competitive | nih.gov |

| Alkyl chain-linked thiourea (4'-bromo) | 10.65 ± 0.45 | - | rsc.orgnih.gov |

| Alkyl chain-linked thiourea (2,6-dimethyl) | 15.19 ± 0.58 | - | rsc.orgnih.gov |

The reactivity of the thiourea scaffold suggests that N-(4-hydroxyphenyl)thiourea and its derivatives could potentially interact with other enzyme systems, particularly metalloenzymes, beyond those extensively studied. However, detailed mechanistic studies on other specific enzyme targets are less common in the available literature.

Molecular Interactions with Biological Targets

The inhibitory activity of N-(4-hydroxyphenyl)thiourea is fundamentally governed by its molecular interactions with the target enzyme. Computational methods, such as molecular docking, have been instrumental in elucidating these interactions at an atomic level.

Molecular docking simulations provide valuable insights into how inhibitors fit into the active site of an enzyme, known as the ligand-receptor binding interaction.

Tyrosinase: Docking studies of tyrosinase inhibitors with a 4-hydroxyphenyl group show that this moiety can position itself within the enzyme's active site, similar to the natural substrate. nih.gov For thiourea-containing drugs, simulations suggest that intermolecular hydrogen bonds involving the nitrogen atoms of the thiourea group and contacts via the thione sulfur atom are crucial for binding to the tyrosinase active site. nih.gov These interactions stabilize the enzyme-inhibitor complex and prevent the conformational changes necessary for catalysis.

Cholinesterase: In the context of cholinesterases, docking studies of inhibitors reveal key interactions within the enzyme's active site gorge. For hydroxybenzoic acid derivatives, π-π stacking interactions with aromatic residues like Trp84 and Phe330, along with hydrogen bonds to residues such as Glu199, are critical for binding. nih.gov It is plausible that the 4-hydroxyphenyl ring of N-(4-hydroxyphenyl)thiourea engages in similar π-π stacking interactions, while the thiourea group could form hydrogen bonds with other residues in the active site.

Mechanisms of Antimicrobial Action5.4.1. Antibacterial Mechanisms:Research would need to investigate the specific cellular targets within bacteria. This could involve studying effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity.5.4.2. Antifungal Mechanisms:Similarly, the antifungal action would require investigation into specific fungal targets, such as the inhibition of ergosterol (B1671047) synthesis, disruption of the cell membrane, or interference with cell division.

Without such specific data, any attempt to write the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research is needed to characterize the biological and mechanistic profile of (4-Hydroxyphenyl)iminothiourea.

Other Antipathogenic Mechanisms (e.g., anti-parasitic)

While the primary focus of research on this compound and its related compounds has often been on their antibacterial and antifungal properties, emerging studies have highlighted their potential against a range of other pathogens, including protozoan parasites. The thiourea scaffold has proven to be a versatile pharmacophore in the development of new antiparasitic agents, with numerous derivatives demonstrating significant activity against various parasites, most notably Leishmania species, the causative agents of leishmaniasis.

Leishmaniasis is a neglected tropical disease with limited effective treatments, making the development of new therapeutic options a priority. rsc.org Thiourea derivatives have shown considerable promise in this area, exhibiting potent in vitro activity against both the promastigote and amastigote stages of the Leishmania parasite. mdpi.comresearchgate.net

Detailed research into a variety of thiourea derivatives has revealed significant anti-leishmanial activity. For instance, in one study, a series of fifty thiourea derivatives were synthesized and evaluated. One compound, designated 3e, showed significant activity against Leishmania amazonensis with a 50% inhibitory concentration (IC₅₀) of 4.9 ± 1.2 µM. mdpi.comresearchgate.net Another derivative, 5i, which incorporated a piperazine (B1678402) ring, demonstrated even greater potency with an IC₅₀ of 1.8 ± 0.5 µM and a high selectivity index. mdpi.comresearchgate.net

The proposed mechanisms for the anti-leishmanial action of some thiourea derivatives involve the inhibition of essential parasite enzymes. Studies have suggested that compounds may target the folate and glycolytic pathways of the parasite. tandfonline.com Specifically, enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) have been identified as potential targets. rsc.org The inhibition of these enzymes disrupts critical metabolic processes in the parasite, leading to its death.

Furthermore, structure-activity relationship (SAR) analyses have provided insights into the chemical features that enhance the antiparasitic activity of these compounds. Factors such as lipophilicity and the nature of substituent groups on the thiourea core play a crucial role in their potency and selectivity. mdpi.com For example, the introduction of a piperazine ring has been shown to enhance both the potency and selectivity of thiourea derivatives against L. amazonensis. mdpi.comresearchgate.net

The table below summarizes the in vitro anti-leishmanial activity of selected thiourea derivatives from various studies.

| Compound ID | Target Species | IC₅₀ (µM) | Reference |

| 3e | Leishmania amazonensis (amastigotes) | 4.9 ± 1.2 | mdpi.comresearchgate.net |

| 5i | Leishmania amazonensis (amastigotes) | 1.8 ± 0.5 | mdpi.comresearchgate.net |

| 7p | Leishmania major (promastigotes) | 12.7 | tandfonline.com |

| 11 | Leishmania major (promastigotes) | 121.56 ± 1.41 | mdpi.com |

| 4g | Leishmania major, L. tropica, L. donovani | Submicromolar concentrations | rsc.org |

| 20a | Leishmania major, L. tropica, L. donovani | Submicromolar concentrations | rsc.org |

| 20b | Leishmania major, L. tropica, L. donovani | Submicromolar concentrations | rsc.org |

Beyond leishmaniasis, the broader class of thiourea-containing compounds has been investigated for activity against other protozoan parasites as well, including those responsible for malaria and Chagas disease. nih.govnih.gov However, research into the specific activity of this compound against these and other parasites is still an area requiring further investigation. The promising results from studies on its chemical relatives, however, underscore the potential of this compound class in the development of novel antiparasitic therapies.

Catalysis and Organic Transformations

Organocatalytic Applications of (4-Hydroxyphenyl)iminothiourea and Analogs

Thiourea (B124793) derivatives are a cornerstone of organocatalysis, a field that uses small organic molecules to accelerate chemical reactions. wikipedia.org Their effectiveness lies in their ability to form non-covalent interactions, primarily hydrogen bonds, with substrates. wikipedia.org

Mechanism of Organocatalysis (e.g., Hydrogen Bond Donor Catalysis, Brønsted Acid/Base Catalysis)

The primary mechanism by which thiourea catalysts operate is through hydrogen bond donation. The two N-H protons of the thiourea group are sufficiently acidic to form strong, dual hydrogen bonds with Lewis basic sites on a substrate, such as the oxygen of a carbonyl group or a nitro group. wikipedia.orgacs.org This interaction activates the electrophile, making it more susceptible to nucleophilic attack. acs.org Compared to their urea (B33335) counterparts, thioureas are generally stronger hydrogen-bond donors and more acidic. wikipedia.org

Thiourea can also exhibit bifunctionality, acting as both a hydrogen bond donor and a Brønsted base. acs.org In certain reactions, after activating an electrophile via hydrogen bonding, the thiourea catalyst can deprotonate a nucleophile, increasing its reactivity. This dual activation model is a key feature of many efficient organocatalytic systems. acs.org The presence of the 4-hydroxyphenyl group in the target compound introduces an additional acidic proton (phenolic -OH), which could potentially participate in the catalytic cycle, although specific studies demonstrating this for this compound are not prominent in the literature.

Asymmetric Catalysis and Enantioselective Reactions

While this compound itself is achiral, the thiourea scaffold is central to a vast class of chiral, bifunctional catalysts used in asymmetric synthesis. nih.govnih.gov By attaching a chiral moiety (often derived from cinchona alkaloids or chiral diamines) to the thiourea core, chemists have created powerful catalysts that can control the stereochemical outcome of reactions. rsc.org

These chiral bifunctional catalysts combine the hydrogen-bonding activation of the thiourea group with a basic site (like a tertiary amine) elsewhere in the molecule. nih.govrsc.org This allows the catalyst to simultaneously activate the electrophile and orient the nucleophile, leading to high levels of enantioselectivity. nih.gov Such catalysts have been successfully applied to a wide range of important reactions, including:

Michael Additions: The addition of nucleophiles like malonates or ketones to nitroolefins. libretexts.org

Aza-Henry (Nitro-Mannich) Reactions: The addition of nitroalkanes to imines. nih.govlibretexts.org

Strecker Reactions: The synthesis of α-aminonitriles from imines and hydrogen cyanide. libretexts.org

Intramolecular Cyclizations: The formation of cyclic compounds, such as chiral 3-nitro-4-chromanones, with high stereocontrol. rsc.org

For these reactions, catalysts are often employed at low loadings and achieve high yields and excellent enantiomeric excesses (ee). The specific performance depends heavily on the structure of the chiral backbone and the substituents on the thiourea moiety.

Metal-Organic Catalysis Involving this compound Metal Complexes

Thiourea derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. amazonaws.commdpi.com The coordination typically occurs through the soft sulfur donor atom (monodentate) or through both the sulfur and one of the nitrogen atoms (bidentate chelation). mdpi.comnih.gov

Mechanistic Aspects of Metal-Catalyzed Transformations

Without specific examples of catalysis, a detailed mechanistic discussion for this compound metal complexes is speculative. In a hypothetical scenario, the metal center would likely serve as a Lewis acid to activate a substrate. The thiourea ligand could play several roles:

Ancillary Ligand: Modulating the steric and electronic properties of the metal center to influence its reactivity and selectivity.

Active Participant: The N-H groups or the phenolic -OH group could engage in hydrogen bonding with the substrate, creating a secondary coordination sphere that helps orient the reactants within the catalytic pocket. This would be an example of cooperative catalysis between the metal center and the ligand.

The formation of metal sulfides from the decomposition of metal-thiourea complexes in alkaline solutions has been studied, indicating that the sulfur atom is a reactive site. researchgate.net However, this reactivity is typically relevant to materials synthesis rather than catalysis in homogeneous organic reactions. Further research is needed to explore and establish the potential of this compound metal complexes as catalysts for organic transformations.

Sensing and Analytical Applications

Design Principles for Chromogenic and Fluorogenic Sensors

The design of chromogenic and fluorogenic sensors based on (4-hydroxyphenyl)iminothiourea and its analogs hinges on the integration of a recognition unit (receptor) with a signaling unit (chromophore or fluorophore). The thiourea (B124793) group, with its acidic N-H protons, often serves as the primary recognition site, while the (4-hydroxyphenyl) group can participate in signaling or modulate the receptor's electronic properties.

A key design strategy involves the "receptor-spacer-chromophore" or "receptor-fluorophore" model. In this framework:

Receptor: The thiourea moiety provides hydrogen-bonding sites that can selectively bind with anions. The phenolic hydroxyl group can also act as a binding site, particularly for cations or through deprotonation in the presence of basic anions.

Signaling Unit: A chromogenic or fluorogenic group is attached to this receptor. The binding event at the receptor site induces an electronic perturbation in the signaling unit, leading to a detectable change in color (chromogenic) or fluorescence intensity (fluorogenic).

For instance, a thiourea-based colorimetric chemosensor for nitrite detection was developed by incorporating a 4-hydroxyphenyl moiety. The design of this sensor relies on the change in the electronic properties of the molecule upon interaction with the analyte, leading to a visible color change. Similarly, a turn-on fluorescent chemosensor for aluminum ions (Al³⁺) was designed using a rhodamine B-based derivative containing a thiourea unit. In this design, the thiourea group acts as the recognition site, and the binding of Al³⁺ triggers the opening of the spirolactam ring of the rhodamine B moiety, resulting in a significant fluorescence enhancement.

The effectiveness of these sensors is often enhanced by the rigidity of their molecular structure. A more rigid conformation can minimize non-radiative decay pathways, leading to stronger fluorescence emission upon analyte binding.

Anion and Cation Recognition Mechanisms

The ability of this compound-based sensors to recognize anions and cations is primarily governed by non-covalent interactions, including hydrogen bonding and coordination.

Anion Recognition: The primary mechanism for anion recognition by thiourea-based sensors is through hydrogen bonding . The two N-H protons of the thiourea group are sufficiently acidic to form strong hydrogen bonds with basic anions such as fluoride (F⁻), acetate (CH₃COO⁻), and cyanide (CN⁻). This interaction causes a change in the electronic distribution within the molecule, which in turn affects the absorption or emission spectrum of the attached signaling unit.

For example, in the presence of fluoride or acetate ions, the N-H protons of the thiourea moiety can be deprotonated, leading to a significant color change. This deprotonation mechanism is a common sensing pathway for highly basic anions.

A notable example is a colorimetric chemosensor for cobalt(II) ions (Co²⁺). In this sensor, the Co²⁺ ion coordinates with the sulfur atom of the thiourea group and a nitrogen atom from another part of the molecule, forming a stable complex. This coordination event restricts the C=S bond rotation, leading to a distinct colorimetric response.

The following table summarizes the primary recognition mechanisms for different types of ions:

| Ion Type | Primary Recognition Mechanism | Interacting Group(s) |

| Anions (e.g., F⁻, CH₃COO⁻) | Hydrogen Bonding, Deprotonation | Thiourea N-H |

| Cations (e.g., Al³⁺, Co²⁺) | Coordination | Thiourea S, other heteroatoms |

Development of Chemo-sensors for Specific Analytes

The versatility in the design of this compound-based structures has led to the development of chemosensors for a range of specific analytes. The selectivity of these sensors can be tuned by modifying the molecular structure to favor interaction with a particular ion.

Nitrite (NO₂⁻) Detection: A colorimetric chemosensor incorporating a 4-hydroxyphenyl moiety has been successfully developed for the detection of nitrite ions in aqueous media. This sensor exhibits high selectivity and sensitivity for nitrite, which is a significant environmental and biological analyte.

Aluminum (Al³⁺) Detection: A "turn-on" fluorescent chemosensor for Al³⁺ has been synthesized. This sensor demonstrates a selective fluorescence enhancement in the presence of Al³⁺ over other competing metal ions. The binding of Al³⁺ to the thiourea-containing receptor triggers a conformational change that activates the fluorescence of the signaling unit.

Cobalt (Co²⁺) Detection: A thiourea-based colorimetric sensor has been reported for the detection of Co²⁺. The sensor shows a distinct color change from colorless to yellow upon the addition of Co²⁺, allowing for its visual detection.

Fluoride (F⁻) and Acetate (CH₃COO⁻) Detection: Several thiourea derivatives have been designed as colorimetric sensors for fluoride and acetate. These sensors operate through the hydrogen bonding and deprotonation mechanisms described earlier, resulting in a clear visual color change in the presence of these anions.

The table below provides an overview of specific chemosensors and their performance characteristics:

| Target Analyte | Sensor Type | Detection Method | Limit of Detection (LOD) |

| Nitrite (NO₂⁻) | Colorimetric | UV-Vis Spectroscopy | 0.12 µM |

| Aluminum (Al³⁺) | Fluorescent | Fluorescence Spectroscopy | 0.21 µM |

| Cobalt (Co²⁺) | Colorimetric | UV-Vis Spectroscopy | 0.2 µM |

| Fluoride (F⁻) | Colorimetric | UV-Vis Spectroscopy | Not specified |

| Acetate (CH₃COO⁻) | Colorimetric | UV-Vis Spectroscopy | Not specified |

Advanced Analytical Methodologies for Detection and Quantification

While colorimetric and fluorometric methods provide simple and often visual detection, more advanced analytical techniques are employed for precise quantification and to understand the sensing mechanisms in greater detail.

UV-Visible Spectroscopy: This is a fundamental technique used to monitor the changes in the absorption spectrum of a chromogenic sensor upon interaction with an analyte. The appearance of new absorption bands or shifts in existing bands (bathochromic or hypsochromic shifts) provides quantitative information about the concentration of the analyte. Job's plot analysis of UV-Vis titration data is commonly used to determine the stoichiometric ratio of the sensor-analyte complex.

Fluorescence Spectroscopy: For fluorogenic sensors, fluorescence spectroscopy is the primary tool for quantification. The enhancement ("turn-on") or quenching ("turn-off") of the fluorescence intensity is measured as a function of analyte concentration. This method often provides higher sensitivity compared to colorimetric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR titration experiments are invaluable for elucidating the binding mechanism between the sensor and the analyte. Changes in the chemical shifts of the N-H protons of the thiourea group upon addition of an anion, for example, provide direct evidence of hydrogen bonding interactions.

Computational Studies (Density Functional Theory - DFT): Theoretical calculations using DFT are frequently employed to support experimental findings. These studies can provide insights into the optimized geometries of the sensor and the sensor-analyte complex, the nature of the binding interactions, and the electronic transitions responsible for the observed spectral changes.

These advanced methodologies, when used in conjunction, provide a comprehensive understanding of the performance and mechanism of this compound-based chemosensors, facilitating the design of new and improved analytical tools.

Based on a comprehensive search of available scientific literature, there is currently no specific published research data on the supramolecular chemistry or crystal engineering of the compound "this compound".

Therefore, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed outline requested, which includes:

Supramolecular Chemistry and Crystal Engineering

Formation of Cocrystals and Self-Assembled Structures

Generating content for these specific sections without experimental or computational data from the literature would result in speculation or inaccurate information. The strict requirement to focus solely on "(4-Hydroxyphenyl)iminothiourea" prevents the use of data from analogous or related compounds.

Further research, including the synthesis and crystallographic analysis of "this compound", would be required to generate the detailed information requested in the article outline.

Emerging Applications and Future Research Directions

Exploration of Novel Biological Targets and Mechanistic Pathways (pre-clinical)

Thiourea (B124793) derivatives are known to interact with a wide array of biological targets, making them promising candidates for drug discovery. biointerfaceresearch.commdpi.com Pre-clinical research has identified their potential to act as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.comresearchgate.net For derivatives of (4-Hydroxyphenyl)iminothiourea, future research is likely to focus on elucidating their mechanisms of action against novel and established biological targets.

In oncology, thiourea compounds have been shown to inhibit cancer cell growth by targeting various molecular pathways, including those that regulate angiogenesis and cell signaling. mdpi.com Some derivatives have demonstrated potent cytotoxic effects against colon, breast, and prostate cancer cell lines. biointerfaceresearch.commdpi.com Mechanistic studies could explore the potential of this compound derivatives to inhibit key enzymes in carcinogenesis, such as histone deacetylases (HDACs), protein kinases, or lysine-specific demethylases. biointerfaceresearch.comnih.gov

As antimicrobial agents, thiourea derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Their mechanism often involves the inhibition of essential bacterial enzymes. For instance, studies on similar compounds have identified bacterial DNA gyrase and topoisomerase IV as potential targets. nih.gov The exploration of these pathways for this compound derivatives could lead to the development of new antibiotics to combat antimicrobial resistance.

Furthermore, the enzyme inhibitory potential of thioureas extends to other classes, such as urease, carbonic anhydrase, and acetylcholinesterase, suggesting their potential application in treating a variety of other conditions. researchgate.netdergipark.org.tr

Table 1: Potential Pre-clinical Biological Targets for this compound Derivatives

| Therapeutic Area | Potential Biological Target | Potential Mechanism of Action |

|---|---|---|

| Anticancer | Protein Kinases (e.g., MK-2), Histone Deacetylases (HDACs), K-Ras Protein, VEGFR-2, EGFR Kinase | Inhibition of cell signaling, induction of apoptosis, anti-angiogenesis |

| Antimicrobial | Bacterial DNA Gyrase, Topoisomerase IV, Dihydrofolate Reductase | Inhibition of DNA replication and synthesis |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes, Interleukin-6 (IL-6) | Reduction of prostaglandin (B15479496) synthesis and pro-inflammatory cytokine secretion |

| Antiviral (e.g., HIV) | HIV-1 Capsid Protein, Cyclophilin A (CypA) | Inhibition of viral assembly and disassembly |

| Neurodegenerative Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Modulation of neurotransmitter levels |

Advanced Computational Predictive Modeling for New Derivative Design

The design and optimization of new this compound derivatives can be significantly accelerated through advanced computational modeling. nih.gov In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are pivotal in modern drug discovery. nih.govresearchgate.net

QSAR models help to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By analyzing a series of derivatives, these models can predict the activity of newly designed compounds, guiding synthetic efforts toward molecules with higher potency. nih.gov Molecular docking is used to predict the preferred binding orientation of a ligand to its target protein, providing insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. biointerfaceresearch.comuobabylon.edu.iq For instance, docking studies have been used to understand how thiourea derivatives interact with the active sites of enzymes like HDAC1 and acetylcholinesterase. nih.govmdpi.com

Molecular dynamics simulations can further validate docking results by simulating the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding mode. nih.govresearchgate.net Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are crucial for evaluating the "drug-likeness" of new derivatives early in the design phase, helping to filter out compounds with unfavorable pharmacokinetic properties. mdpi.comnih.gov

Table 2: Computational Modeling Techniques in the Design of Thiourea Derivatives

| Technique | Application in Derivative Design | Example from Thiourea Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on physicochemical properties and guiding the design of more potent analogs. | Development of models to predict the inhibitory activity of thiourea analogs against specific enzymes. nih.gov |

| Molecular Docking | Visualizing and predicting the binding mode of a ligand within a protein's active site to understand key interactions. | Identifying hydrogen bonds and zinc ion coordination of a thiourea derivative in the HDAC1 active site. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of the ligand-protein complex over time in a simulated biological environment. | Confirming the stable binding of thiourea derivatives to the SIRT1 receptor over a 30 ns simulation. researchgate.net |

| ADMET Prediction | In silico evaluation of pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity profiles. | Using tools like SwissADME to predict the oral bioavailability and drug-likeness of newly synthesized compounds. nih.gov |

Challenges and Opportunities in Scalable Synthesis of Complex Derivatives

The synthesis of thiourea derivatives is well-established, most commonly involving the reaction of an amine with an isothiocyanate. mdpi.com However, creating complex derivatives of this compound on a large scale presents several challenges and opportunities.

Challenges:

Starting Material Availability: The synthesis of diverse derivatives requires a wide range of substituted amines and isothiocyanates, which may not be commercially available or may be expensive to produce.

Reaction Conditions: The synthesis of acyl thioureas, for example, often requires anhydrous conditions and careful control of temperature to avoid side reactions. nih.gov The presence of multiple reactive functional groups on a complex derivative can lead to issues with selectivity and the need for protecting group strategies.

Purification: Isolating the final product with high purity can be challenging, often requiring chromatographic techniques that are not ideal for large-scale production. nih.gov

Green Chemistry: Many traditional synthetic methods use volatile and hazardous organic solvents. nih.gov

Opportunities:

Novel Synthetic Routes: There is an opportunity to develop more efficient and environmentally friendly synthetic methods. "On-water" reactions and the use of green solvents are promising alternatives. organic-chemistry.org

Flow Chemistry: Continuous-flow synthesis offers advantages over traditional batch processes, including improved safety, better control over reaction conditions, higher yields, and easier scalability. nih.govnih.gov A multicomponent continuous-flow approach for synthesizing thioureas has been successfully demonstrated. nih.govnih.gov

Catalysis: The development of novel catalysts, such as nanoparticles, can improve reaction efficiency and yield for acyl thiourea synthesis. nih.gov

Atom Economy: Methods that maximize the incorporation of all starting materials into the final product, such as the reaction of isocyanides with amines and elemental sulfur, are highly desirable for sustainable large-scale synthesis. organic-chemistry.org

Table 3: Synthetic Strategies for Thiourea Derivatives: Challenges and Opportunities

| Synthetic Method | Common Approach | Challenges | Opportunities for Innovation |

|---|---|---|---|

| Standard Synthesis | Reaction of an isothiocyanate with an amine in an organic solvent. mdpi.com | Availability of precursors, harsh reaction conditions, use of hazardous solvents. | Development of novel isothiocyanate precursors. |

| Green Synthesis | Use of water as a solvent or solvent-free conditions. organic-chemistry.org | Limited solubility of nonpolar reactants, potentially slower reaction rates. | Optimization of "on-water" protocols for broader substrate scope and improved efficiency. |

| Flow Chemistry | Continuous reaction of starting materials in a microreactor system. nih.gov | Initial setup costs, potential for channel clogging with solid products. | Enhanced safety, precise control, automation, and simplified scale-up. nih.gov |

| Catalytic Synthesis | Employing catalysts like Fe2O3 nanoparticles for specific transformations (e.g., acyl thioureas). nih.gov | Catalyst cost, separation from the product, and potential for metal contamination. | Discovery of more efficient, recyclable, and environmentally benign catalysts. |

Integration of this compound into Functional Materials (non-pharmaceutical)

Beyond its pharmaceutical potential, the thiourea moiety is a versatile building block for functional materials due to its unique chemical properties. annexechem.com The ability of the sulfur and nitrogen atoms to coordinate with metal ions is a key feature that enables a wide range of non-pharmaceutical applications. nih.govannexechem.com

Chemosensors: Thiourea derivatives are effective chemosensors for detecting various metal ions, particularly heavy metals like mercury. semanticscholar.org The this compound structure could be incorporated into colorimetric or fluorescent sensors, where binding to a target ion would trigger a detectable signal.

Corrosion Inhibitors: The lone pair electrons on the sulfur and nitrogen atoms allow thiourea compounds to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. nih.gov This makes them valuable additives for industrial applications.

Polymers and Resins: Thiourea is used in the production of flame-retardant resins and as a vulcanization accelerator in the rubber industry. wikipedia.org Derivatives could be developed as monomers or cross-linking agents to create new polymers with tailored properties.

Metal Extraction and Plating: The strong affinity of thiourea for precious metals like gold and silver allows it to be used as a less toxic alternative to cyanide in leaching processes. wikipedia.org It is also employed in electroplating solutions to improve the quality of metal deposits. wikipedia.org

Agrochemicals: Thiourea derivatives have found use as insecticides, fungicides, and herbicides, acting as scaffolds for various receptor ligands in agricultural applications. acs.orgsemanticscholar.org

Table 4: Potential Non-Pharmaceutical Applications in Functional Materials

| Application Area | Function of the Thiourea Moiety | Potential Role of this compound |

|---|---|---|

| Chemosensors | Acts as a binding site for metal ions, leading to a detectable signal change. semanticscholar.org | Design of selective sensors for heavy metals or other environmental pollutants. |

| Corrosion Inhibition | Adsorbs onto metal surfaces through S and N atoms, forming a protective barrier. nih.gov | Development of efficient corrosion inhibitors for steel and other alloys in acidic media. |

| Polymer Science | Serves as a building block for flame-retardant resins and as a vulcanization accelerator. wikipedia.org | Creation of novel functional polymers with enhanced thermal stability or specific binding properties. |

| Metallurgy | Forms stable complexes with precious metals for leaching and is used in electroplating baths. wikipedia.org | Application in sustainable mining practices and advanced metal finishing technologies. |

| Agrochemicals | Functions as a core structure for insecticides, fungicides, and herbicides. acs.orgsemanticscholar.org | Development of new plant protection agents with improved efficacy and environmental profiles. |

Interdisciplinary Research Outlooks and Potential Collaborations

The future development of this compound and its derivatives will heavily rely on interdisciplinary collaboration. The diverse potential of this chemical scaffold necessitates a convergence of expertise from various scientific fields.

Medicinal Chemistry and Biology: Synthetic chemists will need to collaborate with pharmacologists and molecular biologists to design, synthesize, and evaluate new derivatives for specific biological targets. This partnership is crucial for understanding structure-activity relationships and mechanisms of action. dergipark.org.tr

Computational and Synthetic Chemistry: A strong synergy between computational chemists performing in silico modeling and synthetic chemists synthesizing the designed molecules will accelerate the discovery of lead compounds with optimized properties. nih.govresearchgate.net

Materials Science and Engineering: The integration of this compound into functional materials requires collaboration between chemists and materials scientists. This could lead to the development of novel sensors, smart polymers, and advanced coatings.

Process Chemistry and Chemical Engineering: To move from laboratory-scale synthesis to industrial production, collaboration with chemical engineers is essential. Their expertise in process optimization, reactor design, and scale-up will be critical for developing cost-effective and sustainable manufacturing processes, potentially utilizing technologies like flow chemistry. nih.gov

Analytical and Environmental Chemistry: The development of new chemosensors for environmental monitoring will require partnerships between synthetic chemists and analytical chemists to design and validate the performance of these new materials. annexechem.com

By fostering these collaborations, the scientific community can unlock the full potential of this compound, translating fundamental research into practical applications in medicine, industry, and environmental science.

Q & A

Basic: What are the standard synthetic routes for (4-Hydroxyphenyl)iminothiourea?

Methodological Answer:

The synthesis typically involves reacting 4-aminophenol with thiourea or a thiocarbonyl derivative under acidic or basic conditions. A common approach includes:

Condensation Reaction : Mix equimolar amounts of 4-aminophenol and thiourea in ethanol with catalytic HCl. Reflux at 80°C for 6–8 hours.

Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity.

Key characterization involves FTIR (N-H stretch at 3300 cm⁻¹, C=S at 1250 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.7–7.2 ppm, NH signals at δ 9.1–9.5 ppm) .

Basic: How is this compound characterized structurally?

Methodological Answer:

Standard characterization protocols include:

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Purity Variability : Validate purity via HPLC-UV/ELSD and cross-check with independent sources (e.g., NIST or PubChem data) .

- Assay Conditions : Replicate experiments under standardized protocols (e.g., pH 7.4 buffer, 25°C) to control variables.

- Statistical Analysis : Use ANOVA or Bland-Altman plots to assess inter-lab variability. For example, discrepancies in enzyme inhibition IC₅₀ values (e.g., 10 µM vs. 25 µM) may stem from substrate concentration differences .

Advanced: What safety protocols are recommended for handling this compound?

Methodological Answer:

Based on UN GHS Revision 8 guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : In airtight containers under inert gas (N₂/Ar) at 4°C to prevent oxidation.

- Waste Disposal : Neutralize with 10% NaOH before incineration.

- Exposure Limits : No established OEL, but treat as a sensitizer (Category 1B). Refer to IFRA Standard thresholds for phenolic compounds (e.g., ≤0.1% in topical formulations) .

Advanced: How can this compound be applied in sensor development?

Methodological Answer:

The compound’s phenolic and thiourea groups enable metal-ion chelation and fluorescence quenching. Example workflow:

Sensor Design : Conjugate with porphyrin derivatives (e.g., THPP) via EDC/NHS coupling.

Detection of Cu²⁺ : Monitor fluorescence quenching at λₑₓ 420 nm, λₑₘ 650 nm. Limit of detection (LOD): 0.1 µM.

Validation : Use ICP-MS to cross-check metal-ion concentrations .

Advanced: What strategies validate synthetic reproducibility of this compound?

Methodological Answer:

- Independent Synthesis : Replicate in ≥2 labs using identical reagents (e.g., Sigma-Aldrich vs. TCI America).

- Spectral Libraries : Compare NMR/FTIR data with NIST Chemistry WebBook or Chemotion ELN repositories.

- Microanalytical Audits : Require third-party verification of CHNS data to detect fabrication (e.g., deviations >0.5% indicate potential fraud) .

Basic: What analytical techniques quantify this compound in mixtures?

Methodological Answer:

- HPLC-DAD : C18 column, 30:70 acetonitrile/water (0.1% TFA), flow rate 1 mL/min. LOD: 0.05 µg/mL.

- LC-MS/MS : ESI⁻ mode, MRM transition m/z 168 → 124 (collision energy 20 eV).

- UV-Vis : λₘₐₓ 275 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Advanced: How to manage and share research data for this compound?

Methodological Answer:

Adopt FAIR Principles (Findable, Accessible, Interoperable, Reusable):

Repositories : Upload spectral data to Chemotion or nmrXiv .

Metadata : Include synthesis conditions (solvent, catalyst), purity assays, and instrument calibration logs.

Terminology Standards : Use IUPAC naming and SMILES strings (e.g., C1=CC(=CC=C1NC(=S)N)O) for database compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.